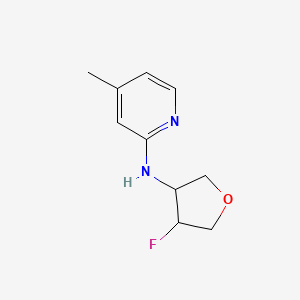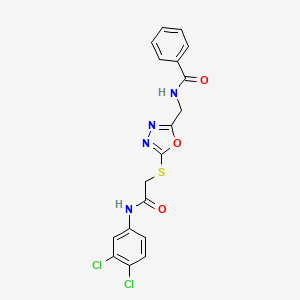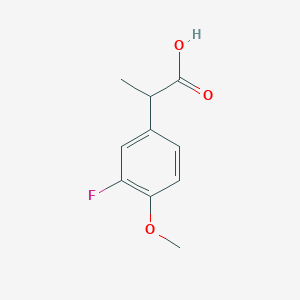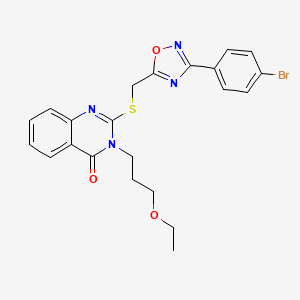
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Synthesis
Research on pyridonecarboxylic acids, which share a structural similarity with N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine, highlights the synthesis of analogues demonstrating significant antibacterial activity. These compounds, developed through modifications at specific positions on their molecular structure, were found to be more active than established antibacterial agents, showcasing the potential of pyridine derivatives in combating bacterial infections (Egawa et al., 1984).
Neurodegenerative Disorders
The design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives, aimed at exploring the active site of neuronal nitric oxide synthase (nNOS), have uncovered potential therapeutic targets for preventing brain injury and treating various neurodegenerative disorders. These findings underscore the importance of structural modifications in pyridine derivatives for enhancing selectivity and potency against specific biological targets (Ji et al., 2010).
Catalytic Applications
Organolanthanide complexes demonstrate the efficacy of certain pyridine derivatives in catalyzing regioselective intermolecular hydroamination reactions. This research provides insight into the use of pyridine-based catalysts in organic synthesis, particularly for the development of amines and imines, which are crucial intermediates in pharmaceutical synthesis (Ryu et al., 2003).
Aminocarbonylation Reactions
The palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to N-substituted nicotinamides and related compounds, illustrates the versatility of pyridine derivatives in facilitating complex organic transformations. These reactions are pivotal for synthesizing compounds of biological importance, showcasing the role of pyridine derivatives in medicinal chemistry (Takács et al., 2007).
Fluorescence Studies and Chemical Analysis
Pyridine derivatives, due to their electronic properties, have been explored for their potential in fluorescence-based assays and chemical analysis. For instance, the use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic derivatization reagent for catecholamines demonstrates the application of pyridine derivatives in enhancing analytical methodologies (Zhu et al., 2003).
Propiedades
IUPAC Name |
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7-2-3-12-10(4-7)13-9-6-14-5-8(9)11/h2-4,8-9H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRWOVFVFUTUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2COCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)


![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)





![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)
